molecular formula C11H9N3O4 B3208392 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide CAS No. 1049872-93-6

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide

Cat. No. B3208392
CAS RN: 1049872-93-6
M. Wt: 247.21 g/mol
InChI Key: KXPAHNHHCVICGF-UHFFFAOYSA-N
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Description

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound is also known as nitro-OMe-cinnamic acid and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide:

Antimicrobial Agents

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics. The compound’s ability to disrupt microbial cell walls and interfere with essential metabolic pathways is a key area of research .

Anti-inflammatory Drugs

Research indicates that this compound exhibits significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a promising candidate for developing new treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Therapy

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide has been studied for its potential in cancer therapy. It can induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism involves the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation .

Neuroprotective Agents

This compound has shown neuroprotective effects in various studies. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier and its antioxidant properties are key factors in its neuroprotective potential .

Antiviral Agents

Research has also explored the antiviral properties of 5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide. It has demonstrated efficacy against several viruses by inhibiting viral replication and disrupting viral protein synthesis. This makes it a potential candidate for developing new antiviral drugs .

Electrochemical Sensors

The compound has been used in the development of electrochemical sensors due to its ability to interact with various analytes. These sensors can detect and measure the concentration of different substances, making them useful in environmental monitoring, medical diagnostics, and industrial processes.

Molbank Molbank Springer

properties

IUPAC Name

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-7-10(6-12-18-7)11(15)13-8-3-2-4-9(5-8)14(16)17/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPAHNHHCVICGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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